molecular formula C17H15N3O4S2 B374138 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 58590-31-1

2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B374138
CAS No.: 58590-31-1
M. Wt: 389.5g/mol
InChI Key: NZLZHGMARVZMOL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 335421-16-4) is a synthetic organic compound with the molecular formula C17H14N4O6S2 and a molecular weight of 434.5 g/mol . This molecule is characterized by a unique hybrid structure incorporating a sulfonamide-linked thiazole ring and a phenoxyacetamide backbone. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in molecules with diverse biological activities, including antimicrobial and anticancer properties . Similarly, the 2-phenoxy-N-phenylacetamide core is a recognized pharmacophore that has been investigated for its potential antitubercular activities . Researchers can explore this compound as a key intermediate for the synthesis of novel chemical libraries or as a candidate for bioactivity screening, particularly in the development of new antimicrobial agents. The presence of both sulfonamide and acetamide functional groups makes it a versatile building block for further chemical modification. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZHGMARVZMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₃O₃S₂
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 127-76-4
  • Melting Point : 247 °C

The biological activity of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. The thiazole moiety is known to enhance the compound's ability to inhibit specific enzymes that are crucial in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. For instance, studies involving thiazole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).

Case Study Findings :

  • Cell Line Testing : In vitro studies demonstrated that derivatives with thiazole groups induced apoptosis in cancer cells, as evidenced by increased caspase-3 activation and DNA fragmentation assays .
  • MTT Assay Results : The compound showed an IC50 value of approximately 9.03 ± 0.21 µM against cholesteryl ester transfer protein (CETP), indicating its potential as an anticancer agent through lipid metabolism modulation .

Antimicrobial Activity

The compound's sulfonamide component suggests potential antibacterial properties, particularly against Gram-positive bacteria.

Inhibition Studies :

  • Urease Inhibition : It was found that related sulfonamide compounds exhibited IC50 values ranging from 9.95 µM to 22.61 µM against urease, an enzyme critical for bacterial survival .
  • Structure-Activity Relationship : Modifications in the phenyl and thiazole groups were correlated with enhanced antibacterial activity, demonstrating the importance of molecular structure in therapeutic efficacy .

Structure-Activity Relationships (SAR)

The effectiveness of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can be attributed to specific structural features:

  • Thiazole Group : Essential for biological activity; facilitates interaction with target enzymes.
  • Phenoxy Linkage : Enhances lipophilicity, improving cell membrane penetration.
Compound StructureBiological ActivityIC50 Value
Thiazole Derivative AAnticancer9.03 µM
Sulfonamide Derivative BUrease Inhibition22.61 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives found promising results against various bacterial and fungal strains. The synthesized compounds were tested for their in vitro antimicrobial activity, revealing that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
d1+-
d2+++
d3+++++

Note: Activity levels are indicated as follows: - (no activity), + (low activity), ++ (moderate activity), +++ (high activity)

Anticancer Properties

The compound also shows potential in anticancer applications. A study evaluated the anticancer activity of thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 Value (µM)
d615.0
d720.5
Control30.0

Structure-Activity Relationship (SAR)

A systematic approach to understanding the relationship between chemical structure and biological activity has been undertaken through SAR studies. These studies have identified key structural features that enhance the potency of thiazole-based compounds, such as specific substitutions on the thiazole ring and phenyl groups that improve binding affinity to target proteins involved in disease processes .

Table 3: Key Structural Modifications and Their Effects

ModificationEffect on Activity
4-Bromo substitutionIncreased potency
Methyl group additionEnhanced solubility
Sulfamoyl linkageImproved selectivity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Acetamide Core

Heterocyclic Substituents

2-(4-Methyltriazol-2-yl)-N-[4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl]Acetamide (2b) Structure: Replaces phenoxy with a 4-methyltriazolyl group. Activity: Exhibits antiproliferative effects and MMP-9 inhibition (IC₅₀ = 2.8 µM) .

2-(5,6-Dimethylbenzo[d]Thiazol-2-ylamino)-N-(4-Sulfamoylphenyl)Acetamide (8) Structure: Features a benzothiazole-amino group instead of phenoxy. Physical Properties: Melting point = 147.1°C; IR bands at 1689 cm⁻¹ (C=O) and 1382 cm⁻¹ (SO₂) . Implication: Bulkier substituents may reduce solubility but improve thermal stability.

Thioether and Aromatic Modifications

2-((1H-Benzo[d]Imidazol-2-yl)Thio)-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide (5c) Structure: Substitutes phenoxy with a benzimidazole-thio group. Synthesis: Formed via nucleophilic substitution, yielding 73% . Activity: Benzimidazole-thio groups are linked to anticancer and antimicrobial activities in related compounds .

Sulfonamide-Thiazole Derivatives

Modifications on the Sulfamoyl Group

2-Cyano-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide Structure: Cyano group replaces phenoxy.

2-Chloro-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide Structure: Chloro substituent instead of phenoxy. Reactivity: Electrophilic chloro group may facilitate further derivatization .

Spectral Characterization

  • IR Spectroscopy :
    • C=O Stretch : Observed at 1663–1682 cm⁻¹ in sulfonamide-thiazole analogs .
    • SO₂ Stretch : Bands at 1155–1382 cm⁻¹ confirm sulfonamide formation .
  • NMR :
    • 1H-NMR : Aromatic protons resonate at δ 7.1–8.1 ppm, while NH groups appear as D₂O-exchangeable signals at δ 9.9–10.6 ppm .

Preparation Methods

Stepwise Condensation Approach

The most widely reported method involves a three-step synthesis:

  • Formation of 2-phenoxyacetic acid : Phenol reacts with chloroacetic acid in alkaline conditions (e.g., NaOH, 80°C), yielding 2-phenoxyacetic acid with >85% efficiency.

  • Sulfonamide coupling : 2-Phenoxyacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminobenzenesulfonamide in dichloromethane (DCM) at 0–5°C.

  • Thiazole incorporation : The intermediate undergoes sulfamoylation with 2-aminothiazole using carbodiimide catalysts (e.g., EDC/HOBt) in dimethylformamide (DMF), followed by HCl-mediated crystallization.

Table 1: Representative Reaction Conditions for Stepwise Synthesis

StepReactantsSolventCatalystTemperatureYield
1Phenol + chloroacetic acidH₂O/NaOHNone80°C87%
22-phenoxyacetyl chloride + 4-aminobenzenesulfonamideDCMPyridine0–5°C78%
3Intermediate + 2-aminothiazoleDMFEDC/HOBt25°C65%

This method prioritizes purity over speed, with final yields averaging 65–70% after recrystallization.

Alternative Methodologies

One-Pot Synthesis

Recent advancements propose a one-pot strategy to reduce purification steps:

  • Simultaneous activation and coupling : Phenol, chloroacetic acid, and 4-aminobenzenesulfonamide are combined in a single reactor with SOCl₂ and DMF. After 4 hours at 50°C, 2-aminothiazole is added directly, achieving a 58% yield.

  • Microwave-assisted optimization : Irradiation (150 W, 100°C) reduces reaction time from 12 hours to 45 minutes, though yields remain comparable (62%).

Solid-Phase Synthesis

Immobilizing 4-aminobenzenesulfonamide on Wang resin enables iterative coupling:

  • Resin-bound sulfonamide reacts with 2-phenoxyacetyl chloride in tetrahydrofuran (THF).

  • Thiazole-2-sulfonamide is introduced via HATU-mediated coupling.

  • Cleavage with trifluoroacetic acid (TFA) yields the target compound with 71% purity.

Industrial-Scale Production

Continuous Flow Reactors

Patent WO2014132270A2 highlights a continuous process for analogous compounds:

  • Reactor design : Tubular reactors with in-line IR monitoring maintain precise temperature control (±2°C).

  • Solvent recycling : Ethyl acetate and heptane are recovered at >90% efficiency, reducing costs.

Polymorph Control

Crystallization from ethanol/water (3:1 v/v) at 4°C produces the thermodynamically stable Form I polymorph, critical for pharmaceutical applications. X-ray diffraction data confirm a monoclinic crystal system (space group P2₁/c).

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76598
DCM8.95895
THF7.55293

Polar aprotic solvents like DMF enhance nucleophilic substitution at the sulfonamide group, improving yields.

Catalytic Systems

  • EDC/HOBt : Standard for carbodiimide-mediated coupling, yielding 65–70%.

  • HATU : Increases yield to 75% but raises costs due to reagent expense.

  • Metal-free conditions : Using N-hydroxysuccinimide (NHS) avoids metal contamination, favoring pharmaceutical use.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.18 (s, 2H, SO₂NH), 7.65–7.70 (m, 4H, ArH), 4.74 (s, 2H, OCH₂CO).

  • MS (EI) : m/z 403 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity for crystallized batches .

Q & A

Q. What are the key synthetic routes for 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multistep reactions, including:

  • N-Acylation : Reacting thiazol-2-amine derivatives with chloroacetamide intermediates in the presence of catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride or sulfur-containing reagents under controlled pH and temperature .
  • Phenoxy Acetamide Coupling : Final coupling of the phenoxy group using nucleophilic substitution or condensation reactions .

Q. Key Factors Affecting Yield :

  • Catalyst Choice : DMAP improves acylation efficiency compared to traditional bases .
  • Solvent System : Polar aprotic solvents (e.g., DMF) favor sulfamoylation, while toluene/water mixtures are used for azide substitutions .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for completing thiazole ring formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Approach :

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S=O stretch at ~1150–1250 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirm proton environments (e.g., thiazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 383.4 for C₁₈H₁₇N₅O₃S) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in benzothiazole derivatives) .
  • Elemental Analysis : Ensure >95% purity by matching experimental vs. theoretical C/H/N/S/O percentages .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screening Workflow :

Antimicrobial Activity :

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
  • Zone of Inhibition : Agar disk diffusion to assess broad-spectrum efficacy .

Anticancer Potential :

  • MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Enzyme Inhibition :

  • Kinase/Protease Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR Strategies :

  • Substituent Variation : Modify the phenoxy or thiazole groups to alter electron-withdrawing/donating effects. For example:
    • Electron-Withdrawing Groups (e.g., -NO₂) : Increase antimicrobial potency by enhancing membrane penetration .
    • Bulky Substituents : Reduce metabolic degradation (e.g., tert-butyl groups improve pharmacokinetics) .

Q. Example Data :

DerivativeSubstituentIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)
ParentNone45.225
Derivative A-CF₃18.712
Derivative B-OCH₃32.530

Key Insight : Fluorinated derivatives (e.g., -CF₃) show enhanced cytotoxicity due to increased lipophilicity .

Q. How to resolve contradictions in biological data across different studies?

Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

  • Assay Conditions : Variations in cell culture media (e.g., serum content affecting compound solubility) .
  • Impurity Profiles : Uncharacterized byproducts (e.g., incomplete sulfamoylation) altering bioactivity .

Q. Resolution Steps :

Reproducibility Checks : Standardize protocols (e.g., serum-free media, fixed incubation time).

HPLC-Purified Samples : Eliminate confounding impurities .

Computational Modeling : Compare molecular docking results with experimental IC₅₀ to identify binding site inconsistencies .

Q. What advanced computational methods predict binding modes and pharmacokinetics?

Methodological Pipeline :

Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

ADMET Prediction (SwissADME) : Forecast bioavailability, logP, and CYP450 metabolism to guide synthetic prioritization .

Q. Example Prediction :

ParameterValue
logP2.3 (optimal)
H-bond Acceptors6
CYP2D6 InhibitionLow

Q. How to design derivatives with improved metabolic stability?

Synthetic Modifications :

  • Isosteric Replacement : Replace labile ester groups with amides (e.g., -COOCH₃ → -CONH₂) .
  • Deuterium Incorporation : Stabilize metabolically vulnerable C-H bonds (e.g., deuterated thiazole rings) .
  • Prodrug Strategies : Introduce phosphate groups for delayed release in vivo .

Q. Validation :

  • Microsomal Stability Assay : Compare half-life (t₁/₂) of parent vs. deuterated derivatives in liver microsomes .

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